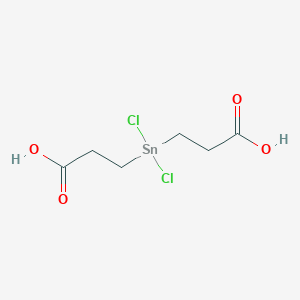

Bis(beta-carboxyethyl)tin dichloride

Description

Properties

IUPAC Name |

3-[2-carboxyethyl(dichloro)stannyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H5O2.2ClH.Sn/c2*1-2-3(4)5;;;/h2*1-2H2,(H,4,5);2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCMKVMJAHJNJW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Sn](CCC(=O)O)(Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O4Sn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144159 | |

| Record name | Bis(beta-carboxyethyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.75 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10175-24-3 | |

| Record name | Bis(beta-carboxyethyl)tin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010175243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC351183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(beta-carboxyethyl)tin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(BETA-CARBOXYETHYL)TIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PMW5LKK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of Bis Beta Carboxyethyl Tin Dichloride

The primary method for the synthesis of Bis(beta-carboxyethyl)tin dichloride is through the hydrolysis of its corresponding ester, Bis(beta-carbobutoxyethyl)tin dichloride. This reaction can occur under acidic conditions or be catalyzed by esterases. nih.gov The hydrolysis process involves the cleavage of the ester bonds, replacing the butoxy groups with hydroxyl groups, thus forming the dicarboxylic acid derivative. nih.gov

Another general approach to forming tin-carbon bonds for compounds of this nature can involve the direct reaction of tin tetrachloride with a suitable organometallic reagent or the hydrostannation of an appropriate unsaturated carboxylic acid derivative. However, the hydrolysis of the pre-formed ester is the most specifically documented route for this compound. nih.gov

Chemical and Structural Properties

Spectroscopic Analysis

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group, typically in the region of 1700-1725 cm⁻¹. The O-H stretching of the carboxylic acid will appear as a broad band in the range of 2500-3300 cm⁻¹. The Sn-C and Sn-Cl stretching vibrations would be observed at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The spectrum would show signals for the methylene (B1212753) protons of the carboxyethyl groups. These would likely appear as complex multiplets due to coupling with each other and potentially with the tin isotopes.

¹³C NMR : The spectrum would feature a resonance for the carbonyl carbon of the carboxylic acid group, typically in the range of 170-180 ppm. Resonances for the methylene carbons would also be present.

¹¹⁹Sn NMR : This technique is particularly informative for organotin compounds, providing information about the coordination number and geometry of the tin atom. huji.ac.il For a diorganotin dichloride, the chemical shift would be indicative of a four-coordinate tin center in a non-coordinating solvent, but this could shift significantly if intra- or intermolecular coordination of the carboxyl groups occurs. huji.ac.il

Structural Elucidation

A definitive crystal structure of this compound is not publicly available. However, based on related diorganotin dihalide structures, a distorted tetrahedral geometry around the tin atom can be anticipated in the solid state. The two carboxyethyl groups and the two chlorine atoms would be bonded to the central tin atom. The presence of the carboxylic acid functionalities allows for the possibility of hydrogen bonding and the formation of extended supramolecular networks in the solid state.

Coordination Chemistry of Bis Beta Carboxyethyl Tin Dichloride

Ligand Properties and Coordination Modes of the Beta-Carboxyethyl Moiety

The beta-carboxyethyl group, -CH₂CH₂COOH, is a flexible ligand with multiple potential coordination sites. The oxygen atoms of the carboxyl group are the primary donors, but the carbonyl oxygen can also participate in bonding, leading to various coordination modes. This versatility allows the ligand to act as a monodentate, bidentate, or bridging unit, facilitating the construction of complex molecular and polymeric structures.

The carboxylate group (-COO⁻) of the beta-carboxyethyl moiety can coordinate to the tin center or other metal ions in several ways, leading to a variety of structural motifs. researchgate.net The primary coordination modes include:

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a stable chelate ring. This mode is common in monomeric organotin carboxylates.

Bidentate Bridging: Each oxygen atom of the carboxylate group coordinates to a different metal center, linking the metal centers into dimeric, oligomeric, or polymeric structures. This is a key feature in the formation of organotin coordination polymers.

Monodentate: Only one of the oxygen atoms of the carboxylate group is involved in coordination to a metal center.

The specific coordination mode adopted is influenced by several factors, including the nature of the R groups on the tin atom, the steric hindrance of the ligands, the reaction conditions, and the presence of other coordinating species. Infrared spectroscopy is a powerful tool for distinguishing between these coordination modes by analyzing the difference in the asymmetric and symmetric stretching frequencies of the carboxylate group.

| Coordination Mode | Description | Typical Structure |

| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same tin center. | Monomeric complexes |

| Bidentate Bridging | Each oxygen atom of the carboxylate binds to a different tin center. | Polymeric chains or networks |

| Monodentate | Only one oxygen atom of the carboxylate binds to a tin center. | Can occur in various structures |

Synthesis and Characterization of Metal Complexes and Organotin Coordination Polymers

The ability of bis(beta-carboxyethyl)tin dichloride to act as a versatile building block has been exploited in the synthesis of various metal complexes and coordination polymers. These materials are of interest for their potential applications in catalysis, materials science, and medicine.

A common and effective method for the synthesis of organotin coordination polymers from dichlorides like this compound is interfacial polycondensation . This technique involves the reaction of an organotin dihalide in an organic solvent with a difunctional ligand (such as a dicarboxylic acid salt) dissolved in an aqueous phase. The polymerization occurs rapidly at the interface of the two immiscible liquids. For instance, organotin polyether polymers can be formed in low to moderate yields within seconds by reacting organotin dichlorides with the salt of a suitable dicarboxylic acid. The resulting polymer can be isolated by filtration, washed to remove unreacted starting materials, and dried. The properties of the resulting polymer, such as chain length and yield, can be influenced by the specific organotin dihalide used.

The incorporation of transition metal ions into coordination complexes and polymers containing this compound can lead to the formation of heterometallic structures with interesting magnetic and electronic properties. The carboxylate groups of the beta-carboxyethyl moiety can bridge between the tin center and a transition metal ion, creating extended networks.

Investigation of Inner Coordination Sphere Dynamics and Ligand Exchange Processes

The lability of the ligands in the inner coordination sphere of a metal complex is a critical factor in its reactivity. In the case of this compound, the chloro ligands and the coordinated carboxylate groups can potentially undergo exchange with other ligands present in solution.

Ligand exchange reactions in octahedral and square planar complexes can proceed through various mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. libretexts.orgdalalinstitute.com In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the leaving group then departs. The interchange mechanism involves a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate.

The study of these dynamic processes can be carried out using techniques such as variable-temperature NMR spectroscopy, which can provide information on the rates and activation parameters of ligand exchange. While specific kinetic and mechanistic studies on this compound are not prevalent in the literature, the general principles of ligand exchange at tin(IV) centers suggest that such processes are likely to be facile, particularly for the chloro ligands. The strength of the tin-ligand bond and steric factors will play a significant role in determining the preferred mechanistic pathway. dalalinstitute.com

Stereochemical Investigations and Configurational Stability of Organotin Coordination Compounds

The stereochemistry and configurational stability of organotin compounds are pivotal in defining their chemical reactivity and physical properties. For this compound, a diorganotin dihalide, the tin(IV) center is a Lewis acidic site capable of expanding its coordination number beyond four. The presence of two carboxyethyl ligands introduces intramolecular donor groups (carbonyl oxygens) that can coordinate to the tin atom, significantly influencing the resulting molecular geometry.

While the free molecule of this compound is achiral, its coordination behavior leads to well-defined three-dimensional structures. nih.gov In diorganotin compounds of the general formula R2SnX2L2, the two organic R groups typically adopt a trans-configuration to minimize steric hindrance. This preference leads to a distorted octahedral geometry around the tin center. In the case of this compound, the two beta-carboxyethyl groups are expected to be in the axial positions, with the two chloride atoms and the two coordinating carbonyl oxygen atoms from the carboxyethyl ligands occupying the four equatorial sites. This arrangement results in a more stable configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for investigating the stereochemistry and stability of these compounds in solution. acs.orgdur.ac.uk Techniques like 119Sn NMR can provide direct information about the coordination number of the tin atom. dur.ac.uk The observation of coupling constants, such as 2J(119Sn–1H), can help in calculating the C–Sn–C bond angles in solution, offering insights into the prevailing geometry, which can range from tetrahedral to trigonal bipyramidal and octahedral. researchgate.net

The stability of the coordination sphere can be assessed by studying ligand exchange reactions. The robust nature of the intramolecular Sn-O coordination in this compound suggests a relatively high configurational stability in non-coordinating solvents. However, in the presence of strong Lewis bases, ligand displacement and changes in coordination geometry can occur.

Below is a table with representative structural data for analogous six-coordinate diorganotin(IV) octahedral complexes, illustrating the typical coordination environment around the tin atom.

Advanced Computational Chemistry and Theoretical Investigations of Bis Beta Carboxyethyl Tin Dichloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Bis(beta-carboxyethyl)tin dichloride, DFT calculations can provide profound insights into its intrinsic properties, including its electronic and spectroscopic behavior. These calculations are typically performed using a combination of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., LANL2DZ for the tin atom and 6-31G* for other atoms) to solve the Kohn-Sham equations.

A study on the related compound, dibenzyltin dichloride, utilized DFT calculations with the B3LYP and B3PW91 methods and a LanL2DZ basis set to determine its molecular properties. researchgate.net This type of approach allows for the prediction of various parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of the molecule. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the excited-state properties of molecules. It allows for the prediction of electronic absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which determine the intensity of the absorption bands. These transitions often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions can be characterized as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand transitions, based on the molecular orbitals involved. Given the structure of this compound, with its carboxyl groups, charge-transfer transitions from the oxygen atoms of the carboxyl groups to the tin center are plausible.

Table 1: Illustrative Predicted Electronic Absorption Data for a Representative Diorganotin Dichloride

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.85 | 255 | 0.021 | HOMO → LUMO |

| S0 → S2 | 5.10 | 243 | 0.085 | HOMO-1 → LUMO |

Note: This data is hypothetical and serves to illustrate the typical output of TD-DFT calculations.

The prediction of emission spectra (fluorescence and phosphorescence) involves the calculation of excited-state geometries and the transition energies from the lowest excited state (S1 or T1) back to the ground state (S0). The luminescence oscillator strength is a theoretical measure of the probability of an electronic transition between two states and is directly related to the intensity of the emitted light.

By comparing the theoretically calculated luminescence oscillator strengths with experimentally observed quantum yields and lifetimes, researchers can validate the accuracy of the computational model. A strong correlation would indicate that the theoretical model provides a reliable description of the electronic structure and photophysical properties of the molecule. For this compound, such a correlation would be invaluable for understanding its potential applications in areas like luminescent materials or as a photosensitizer.

Molecular Modeling for Geometrical Optimization and Conformational Analysis

Molecular modeling techniques are employed to determine the most stable three-dimensional structure of a molecule, a process known as geometrical optimization. For a flexible molecule like this compound, which has several rotatable bonds in its carboxyethyl chains, conformational analysis is crucial to identify the various low-energy conformers and the global minimum energy structure.

Using computational chemistry software, a starting geometry of the molecule is built and then subjected to an optimization algorithm that systematically alters the atomic coordinates to find the arrangement with the lowest potential energy. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in the optimized geometry of dibenzyltin dichloride, a tetrahedral geometry around the tin atom was confirmed through DFT calculations. researchgate.net

Table 2: Illustrative Optimized Geometrical Parameters for a Representative Diorganotin Dichloride

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Sn-C | 2.15 |

| Sn-Cl | 2.38 |

| C-Sn-C | 125.5 |

| Cl-Sn-Cl | 98.7 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Reactivity and Mechanistic Pathways via Quantum Chemical Descriptors (e.g., Fukui Indices)

Quantum chemical descriptors derived from DFT calculations are powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. Fukui functions, in particular, are used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are calculated for each atomic site, providing a numerical value that indicates the propensity of that atom to either donate or accept electrons.

f+(r) : for nucleophilic attack (propensity to accept an electron)

f-(r) : for electrophilic attack (propensity to donate an electron)

f0(r) : for radical attack

For this compound, the calculation of Fukui indices would likely indicate that the tin atom is the primary site for nucleophilic attack, while the oxygen atoms of the carboxyl groups might be susceptible to electrophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species and for designing synthetic pathways.

Table 3: Illustrative Condensed Fukui Functions for a Representative Diorganotin Dichloride

| Atom | f+ | f- | f0 |

|---|---|---|---|

| Sn | 0.35 | 0.05 | 0.20 |

| C | 0.08 | 0.12 | 0.10 |

Note: This data is hypothetical and intended to illustrate the concept.

Comparative Analysis of Theoretical Predictions with Experimental Data

A crucial step in computational chemistry is the validation of theoretical models through comparison with experimental data. For this compound, this would involve comparing the computationally predicted properties with those determined through experimental techniques.

Spectroscopic Data: The predicted UV-Vis absorption and emission spectra from TD-DFT calculations would be compared with experimentally recorded spectra in various solvents. A good agreement in the λmax values and relative intensities would validate the computational approach. Similarly, calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra. A study on dibenzyltin dichloride found a good correlation between calculated and experimental vibrational data. researchgate.net

Structural Data: The optimized geometrical parameters (bond lengths and angles) from molecular modeling can be compared with data from X-ray crystallography, if available for the solid state, or with data from techniques like gas-phase electron diffraction.

Discrepancies between theoretical and experimental data can often provide deeper insights into the system, such as the influence of the solvent or intermolecular interactions in the solid state, which may not have been included in the initial theoretical model.

In Vitro Biological Interaction Studies of Bis Beta Carboxyethyl Tin Dichloride

Investigation of Cellular Interactions and Biological Process Modulation

The cellular interactions of Bis(beta-carboxyethyl)tin dichloride, a hydrolysis product of the estertin stabilizer bis-(beta-carbobutoxyethyl)tin dichloride, have been investigated to understand its toxicological profile in comparison to its precursor compounds. nih.gov

Comparative studies have highlighted a significant difference in the in vitro cellular responses between this compound and its estertin precursors. While estertin compounds have been shown to exhibit lymphocytotoxic effects in vitro, similar to those of dialkyltin compounds, this compound does not demonstrate this toxicity. nih.gov This distinction is critical as it points to a detoxification pathway where the hydrolysis of the ester bond in the precursor molecule leads to the formation of the less toxic this compound. nih.gov

In vitro studies have confirmed that this compound does not cause any lymphocytotoxic effects. nih.gov This lack of toxicity is attributed to its chemical structure, specifically the presence of the carboxyethyl groups, which results from the hydrolysis of its estertin precursor. nih.gov The detoxification process, therefore, is a key factor in mitigating the potential harm that the parent estertin compound could cause to lymphocytes. nih.gov

Table 1: Comparative In Vitro Lymphocytotoxicity

| Compound | Lymphocytotoxic Effect In Vitro |

| Estertin Precursors (e.g., bis-(beta-carbobutoxyethyl)tin dichloride) | Present |

| This compound | Absent nih.gov |

Molecular Interaction Studies with Biomolecules

The interaction of organotin compounds with essential biomolecules is a key area of research to elucidate their mechanisms of action. While direct studies on this compound are limited, the broader research on organotin compounds provides valuable insights into potential interaction pathways.

Gel electrophoresis is a common technique used to study the effects of these interactions, such as DNA cleavage. nih.gov For instance, some organotin compounds have been shown to cause damage to supercoiled plasmid DNA. nih.gov Spectroscopic techniques are also employed to investigate the binding modes, with changes in the spectral properties of DNA indicating an interaction. nih.gov

In Vitro Metabolic Fate and Excretion Studies

In vitro studies and observations from in vivo experiments have provided a clear picture of the metabolic fate of this compound. Research has shown that this compound is not metabolized further in biological systems. nih.gov Its hydrophilic nature contributes to its rapid excretion, primarily through the urine. nih.gov When its precursor, bis-(beta-carbobutoxyethyl)tin dichloride, is administered, this compound is the sole detectable metabolite, indicating an efficient and complete hydrolysis of the parent compound. nih.gov

Table 2: Summary of In Vitro Metabolic and Excretion Profile

| Parameter | Finding |

| Metabolism | Not metabolized nih.gov |

| Primary Route of Excretion | Urine nih.gov |

| Precursor Hydrolysis | Complete hydrolysis from bis-(beta-carbobutoxyethyl)tin dichloride nih.gov |

Characterization of In Vitro Excretion Pathways

The excretion of this compound is characterized by its rapid elimination, a property attributed to its hydrophilic nature. nih.gov Following intravenous administration of CETC, the compound is not further metabolized and is quickly excreted in the urine. nih.gov

When the parent compound, CBETC, is administered, the excretion profile of the metabolite CETC depends on the route of administration. After intravenous administration of CBETC, CETC is detected exclusively in the urine, with no fecal excretion of organotin compounds observed. nih.gov This suggests that once CBETC enters the bloodstream, it is metabolized to CETC, which is then efficiently cleared by the kidneys.

In contrast, following oral administration (gavage) of CBETC, CETC is found in both urine and feces. nih.gov The presence of CETC in the feces in this scenario is likely due to the formation of the metabolite within the gastrointestinal tract, either by acid hydrolysis or by local esterases, before it can be fully absorbed. nih.gov The parent compound, CBETC, is also found in the feces after oral administration. nih.gov

| Route of Administration (Parent Compound: CBETC) | Excretion Medium of Metabolite (CETC) | Observed Findings |

| Intravenous | Urine only | No fecal excretion of organotin was found. nih.gov |

| Oral (Gavage) | Urine and Feces | Appreciable amounts of CETC were excreted in urine. CETC and the parent compound were also found in feces. nih.gov |

Future Research Directions and Unexplored Avenues for Bis Beta Carboxyethyl Tin Dichloride

While Bis(beta-carboxyethyl)tin dichloride has established applications, its full potential remains to be unlocked. Future research efforts are poised to expand its utility, enhance its environmental profile, and deepen the fundamental understanding of its chemical behavior. The following sections outline promising directions for investigation, from sustainable synthesis to the exploration of novel applications in materials science and biomedicine.

Q & A

Q. Q1. What experimental parameters should be prioritized when synthesizing bis(beta-carboxyethyl)tin dichloride to ensure reproducibility?

Answer:

- Key Parameters : Monitor reaction temperature (typically 60–80°C for organotin syntheses), stoichiometry of tin precursors (e.g., SnCl₄) and beta-carboxyethyl ligands, and solvent polarity (e.g., dichloromethane or toluene). Excess ligands may improve yield but complicate purification .

- Validation : Confirm purity via elemental analysis (C, H, Sn) and compare melting points with literature values. Use TLC or HPLC to detect side products like bis(beta-carboxyethyl)tin trichloride, which can arise from incomplete ligand substitution .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR : Carboxyethyl protons appear as triplets (δ 2.5–3.0 ppm for CH₂ groups), while tin-bound carbons exhibit downfield shifts (δ 40–50 ppm). Compare with analogous compounds like bis(carbobutoxyethyl)tin dichloride for validation .

- 119Sn NMR : A singlet near δ -200 to -300 ppm confirms Sn(IV) oxidation state. Absence of splitting rules out mixed-ligand species .

- X-ray Crystallography : Resolve bond angles (Sn–Cl ~95–100°) and confirm tetrahedral geometry. Include thermal ellipsoid plots to assess structural stability .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) resolve contradictions in reported Sn–O bond strengths for this compound derivatives?

Answer:

- Modeling Approach : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Sn). Compare results with experimental thermogravimetric analysis (TGA) data.

- Addressing Discrepancies : If computational BDEs conflict with experimental stability studies, re-examine solvation effects or crystal packing forces in DFT models .

Q. Q4. What experimental strategies can differentiate between hydrolytic degradation pathways of this compound in aqueous media?

Answer:

- Controlled Hydrolysis : Conduct pH-dependent kinetic studies (pH 2–12) with UV-Vis monitoring at 240–280 nm (tin-oxygen charge-transfer bands).

- Product Identification : Use ESI-MS to detect intermediates like [Sn(beta-carboxyethyl)(OH)]⁺. Cross-reference with IR spectra (broad O–H stretches at 3200–3600 cm⁻¹) .

Q. Q5. How should researchers design experiments to assess the compound’s catalytic activity in esterification reactions while minimizing tin leaching?

Answer:

- Experimental Design :

- Catalytic Testing : Use acetic acid and ethanol as model substrates. Monitor conversion via GC-MS and quantify tin leaching via ICP-MS after reaction.

- Control Experiments : Compare with non-tin catalysts (e.g., H₂SO₄) to isolate tin-specific effects.

- Surface Analysis : Perform XPS on recovered catalysts to detect Sn(0) formation, which indicates reduction .

Methodological & Analytical Challenges

Q. Q6. How can contradictory literature data on the compound’s thermal stability be reconciled?

Answer:

- Systematic Reanalysis : Reproduce TGA/DSC studies under identical conditions (heating rate 10°C/min, N₂ atmosphere). If discrepancies persist, consider batch-to-batch purity variations or moisture content.

- Advanced Techniques : Use in-situ XRD during heating to identify crystalline phase changes. Pair with FTIR to detect decomposition gases (e.g., CO₂ from decarboxylation) .

Q. Q7. What protocols ensure ethical and accurate reporting of toxicity data for this compound in biological studies?

Answer:

- In Vitro Assays : Follow OECD guidelines (e.g., TG 432 for cytotoxicity in HepG2 cells). Report IC₅₀ values with 95% confidence intervals and negative controls (e.g., untreated cells).

- Data Transparency : Disclose solvent carriers (e.g., DMSO) and their concentrations, as these may alter toxicity profiles. Use Shapiro-Wilk tests to confirm normality in dose-response data .

Cross-Disciplinary Applications

Q. Q8. How can this compound be integrated into polymer matrices for antimicrobial coatings, and what characterization methods validate efficacy?

Answer:

- Synthesis : Co-polymerize with acrylate monomers via radical initiation. Optimize tin loading (1–5 wt%) to balance antimicrobial activity and material flexibility.

- Efficacy Testing : Use ASTM E2149-13a for contact-killing assays against E. coli and S. aureus. Correlate with SEM imaging to assess biofilm disruption .

Data Interpretation & Validation

Q. Q9. What statistical approaches are recommended for analyzing variability in Sn–C bond length measurements across crystallographic studies?

Answer:

- Meta-Analysis : Pool data from Cambridge Structural Database entries (e.g., 10–15 structures) and apply ANOVA to assess significance of deviations.

- Error Sources : Account for temperature-dependent lattice expansions and refinement algorithms (e.g., SHELXL vs. OLEX2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.